molecular formula C23H26N4OS B5244091 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B5244091
M. Wt: 406.5 g/mol
InChI Key: XWXRBBPPKORXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a triazole-containing derivative characterized by a fused quinoline moiety and a 1,2,4-triazole ring linked via a sulfanyl-ethanone bridge. The triazole group, a heterocyclic scaffold known for diverse bioactivities, is functionalized at the 3-position with a sulfur atom, enhancing its capacity for hydrogen bonding and metal coordination .

Synthesis protocols for analogous compounds (e.g., ) involve nucleophilic substitution of α-halogenated ketones with triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol), followed by recrystallization .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-8-7-9-17(12-16)23(4)14-22(2,3)27(19-11-6-5-10-18(19)23)20(28)13-29-21-24-15-25-26-21/h5-12,15H,13-14H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXRBBPPKORXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone , also known as a triazole derivative, exhibits a range of biological activities that have been the subject of extensive research. This article delves into its synthesis, biological mechanisms, and therapeutic potentials.

Structural Characteristics

The compound is characterized by a triazole ring fused with a sulfanyl group and a quinoline moiety. The structural formula can be represented as follows:

C18H22N4OS\text{C}_{18}\text{H}_{22}\text{N}_4\text{OS}

This unique structure contributes to its biological activity through various interactions at the molecular level.

Enzyme Inhibition: The triazole ring is known for its ability to inhibit specific enzymes, particularly those involved in fungal and bacterial growth. Research indicates that derivatives of triazoles interact with cytochrome P450 enzymes in fungi, leading to disrupted ergosterol synthesis which is crucial for fungal cell membrane integrity .

Antimicrobial Activity: The compound exhibits significant antimicrobial properties. Studies have shown that similar triazole derivatives possess activity against a wide range of pathogens including bacteria and fungi. For instance, compounds with the triazole structure have demonstrated efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antibacterial Effective against various Gram-positive and Gram-negative bacteria.
Antifungal Inhibits the growth of fungi by targeting ergosterol synthesis pathways.
Anticancer Exhibits cytotoxic effects on cancer cell lines; specific derivatives have been noted for their efficacy against breast and colon cancer cells .
Anti-inflammatory Potential in reducing inflammation through modulation of inflammatory pathways .
Antioxidant Compounds show promise in scavenging free radicals, contributing to their therapeutic profiles .

Case Studies

  • Antibacterial Activity Study:
    A study conducted on various triazole derivatives revealed that modifications at specific positions significantly enhanced antibacterial properties. For instance, compounds with halogen substitutions showed improved activity against resistant strains of bacteria such as Bacillus subtilis .
  • Anticancer Efficacy:
    Research highlighted the anticancer potential of triazole-thione derivatives against human cancer cell lines. A specific derivative demonstrated an IC50 value of 6.2 µM against colon carcinoma cells, indicating strong cytotoxicity .
  • In Vivo Studies:
    In vivo experiments have shown that certain derivatives can reduce tumor growth in animal models while exhibiting minimal toxicity to normal cells .

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity:
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, derivatives of quinoline and triazole have shown promising results in inhibiting cancer cell growth. The compound's structural features suggest it may act as a multi-target inhibitor for critical pathways involved in cancer progression, such as EGFR and BRAF V600E mutations .

Mechanism of Action:
The mechanism by which this compound exerts its effects involves the interaction with cellular targets that regulate cell proliferation and apoptosis. Research indicates that triazole-based compounds can disrupt cell cycle progression and induce apoptosis in cancer cells .

Antioxidant Properties

The antioxidant activity of this compound has been explored in several studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the triazole ring enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of active methylene compounds with triazole derivatives under specific conditions to yield high-purity products. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antiproliferative Screening
In a study evaluating various triazole derivatives, including the target compound, researchers reported GI50 values indicating significant antiproliferative activity against human cancer cell lines. The most potent derivatives exhibited GI50 values ranging from 22 nM to 31 nM, suggesting that structural modifications can enhance biological activity .

Case Study 2: Antioxidant Evaluation
Another study focused on assessing the antioxidant properties of synthesized triazole derivatives. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro, supporting their potential use in therapeutic applications against oxidative stress-related diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Ethanone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2,2,4-Trimethyl-4-(3-methylphenyl)-dihydroquinoline; 4H-1,2,4-triazol-3-ylsulfanyl C₂₉H₃₂N₄OS 484.66 Bulky dihydroquinoline group enhances lipophilicity; triazole-sulfur bridge supports π-π stacking .
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone () Allyl, 2-methoxyphenyl, dihydroisoquinoline C₂₃H₂₄N₄O₂S 420.53 Methoxy group increases electron density; allyl substituent may enhance reactivity in click chemistry .
2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone () 3,4-Dimethoxyphenyl, 4-methoxyphenyl C₂₅H₂₃N₃O₄S 461.53 Multiple methoxy groups improve solubility; phenyl rings contribute to planar geometry .
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone () Diphenyl, 3-methyl-3-phenylcyclobutyl C₂₆H₂₄N₄OS 440.56 Cyclobutyl group introduces steric strain; X-ray/DFT studies confirm distorted tetrahedral geometry .

Physicochemical and Crystallographic Properties

  • Target Compound: No direct crystallographic data are provided, but analogs like 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () exhibit monoclinic crystal systems with intermolecular hydrogen bonding (N–H···O), suggesting similar packing behavior for the target compound .
  • 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone (): X-ray diffraction revealed bond lengths of 1.78 Å (C=S) and 1.47 Å (C–N), closely matching DFT/B3LYP calculations (Δ < 0.02 Å), validating computational models for predicting triazole derivatives’ geometries .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

  • Methodology : The compound's synthesis likely involves coupling a triazole-thiol moiety with a substituted dihydroquinolinone core. For example, analogous triazole derivatives are synthesized via nucleophilic substitution using K₂CO₃ in acetone under reflux, followed by recrystallization from ethanol to purify the product . Optimization could involve testing polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity or varying catalysts (e.g., DBU for milder conditions). Yield tracking via HPLC or LC-MS is recommended.

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Stoe IPDS II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL can resolve bond lengths, angles, and torsional conformations . For non-crystalline samples, computational geometry optimization via DFT (e.g., B3LYP/6-31G*) paired with NMR/IR spectroscopy can validate structural hypotheses.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2,4-trimethyl-4-(3-methylphenyl) group influence the compound’s reactivity in catalytic reactions?

  • Methodology : Perform comparative studies using analogues with substituents of varying steric bulk (e.g., 4-ethylphenyl vs. 3-methylphenyl). Reactivity trends can be analyzed via Hammett plots or through DFT calculations (e.g., Natural Bond Orbital analysis) to quantify electron-donating/withdrawing effects . Kinetic studies under controlled conditions (e.g., pseudo-first-order) can isolate steric contributions.

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodology : Cross-validate experimental NMR (¹H/¹³C) and IR data with computational predictions (DFT or ab initio methods). For discrepancies in chemical shifts, consider solvent effects (e.g., IEF-PCM model) or dynamic processes (e.g., tautomerism) . SC-XRD can provide definitive structural benchmarks .

Q. How can structure-activity relationships (SAR) be explored to link this compound’s triazole-dihydroquinoline scaffold to biological targets?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases, cytochrome P450). Validate with in vitro assays (e.g., enzyme inhibition). Compare activity with structurally simplified analogues (e.g., removing the 3-methylphenyl group) to identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.